2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphospholan-2-one
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Overview
Description
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphospholan-2-one is a unique organophosphorus compound. It features a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms. The presence of an iodomethyl group and an ethoxy group attached to the ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable precursor with iodine and an ethoxy group donor under controlled conditions. One common method involves the use of ethyl orthoformate and iodine in the presence of a catalyst to facilitate the formation of the dioxaphospholane ring. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different phosphorus-containing products.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of corresponding methyl derivatives.
Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphospholan-2-one exerts its effects involves the interaction of its functional groups with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the release of iodine. The dioxaphospholane ring can participate in various chemical transformations, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-(iodomethyl)-1,3,2lambda~5~-dioxaphospholan-2-one include other dioxaphospholane derivatives and organophosphorus compounds. Some examples are:
2-Ethoxy-4,5-diphenyl-1,3-dioxole: This compound has a similar dioxaphospholane ring but with different substituents.
2-Methoxy-4-pyridinecarboxylic acid: Although structurally different, it shares some reactivity patterns with this compound
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
113365-63-2 |
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Molecular Formula |
C5H10IO4P |
Molecular Weight |
292.01 g/mol |
IUPAC Name |
2-ethoxy-4-(iodomethyl)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C5H10IO4P/c1-2-8-11(7)9-4-5(3-6)10-11/h5H,2-4H2,1H3 |
InChI Key |
JBLHGGHLANVEBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)OCC(O1)CI |
Origin of Product |
United States |
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